molecular formula C21H20O4 B4771141 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B4771141
M. Wt: 336.4 g/mol
InChI Key: GWTDTAKAGUOIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism of Action

Flavokawain A exerts its biological effects by modulating several molecular pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It also promotes apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
Flavokawain A has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. It also exhibits anti-inflammatory and anti-oxidant effects, which can help prevent chronic diseases like cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

Flavokawain A has several advantages for lab experiments. It is a natural compound that can be easily extracted from kava roots, making it readily available for research. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development. However, the limitations of 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one A include its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one A. One potential area of research is its use as a chemopreventive agent for cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer prevention. Another area of research is its potential use as an anti-inflammatory and anti-oxidant agent for the prevention of chronic diseases like cardiovascular disease and diabetes. Further studies are needed to fully understand the therapeutic potential of 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one A and its mechanisms of action.

Scientific Research Applications

Flavokawain A has been the subject of several scientific research studies due to its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.

properties

IUPAC Name

4-butyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-2-3-7-16-12-21(23)25-20-13-17(10-11-18(16)20)24-14-19(22)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTDTAKAGUOIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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